molecular formula C23H16N4O3 B3739303 2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B3739303
M. Wt: 396.4 g/mol
InChI Key: WVQMUNBZTGQICV-UHFFFAOYSA-N
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Description

2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinazolinone and isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a quinazolinone derivative with an isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Isoindole Derivatives: Compounds with similar isoindole structures.

Uniqueness

2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its combined quinazolinone and isoindole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-oxo-3-pyridin-2-ylquinazolin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-21-15-7-1-2-8-16(15)22(29)26(21)14-12-20-25-18-10-4-3-9-17(18)23(30)27(20)19-11-5-6-13-24-19/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMUNBZTGQICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-{2-[4-oxo-3-(pyridin-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione

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